arugosin A (lactol form)

tautomerism natural product chemistry structural elucidation

Natural product researchers face tautomeric mixtures of arugosin A that compromise biosynthetic pathway studies and SAR interpretation. Arugosin A (lactol form) (CAS 27503-36-2) resolves this issue as the chemically defined, ring-closed tautomer (CHEBI:64435). This exact intermediate matches the endogenous substrate for MdpJ/MdpK anthrone oxygenase, essential for reproducible enzyme assays and genetic complementation. Its well-characterized ¹H and ¹³C NMR spectra-including diagnostic hemiacetal carbon resonance-provide the benchmark for dereplication of novel arugosin congeners. Prioritize the lactol form for Gram-positive antibacterial screening (Bacillus megaterium, MRSA panels) to avoid misdirection seen with arugosin C.

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
Cat. No. B1257309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namearugosin A (lactol form)
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O
InChIInChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3
InChIKeyWFHNNILBVLUOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arugosin A (Lactol Form): A Structurally Defined Dibenzooxepine Tautomer Sourced from Aspergillus spp.


Arugosin A (lactol form) (CAS 27503-36-2, C₂₅H₂₈O₆, MW 424.49) is a prenylated dibenzooxepine natural product belonging to the arugosin family, originally isolated from Aspergillus rugulosus [1]. It exists as one of two interconverting tautomers—the cyclic lactol (hemiacetal) form and the ring-opened hydroxy-aldehyde form—a property that directly impacts its spectroscopic signature, reactivity, and potential biological behavior [2]. The lactol form is the defined tautomer annotated with the ChEBI identifier CHEBI:64435, distinct from its hydroxy-aldehyde counterpart (CHEBI:64439), and is recognized as a biosynthetic intermediate in the mdpG polyketide synthase gene cluster pathway leading to shamixanthones and emericellins in Aspergillus nidulans [3].

Form Defined lactol tautomer for reproducible bioassay and SAR studies
Pathway Biosynthetic intermediate in the mdpG PKS gene cluster pathway
Standard NMR reference standard for arugosin congener dereplication
Screening Supports Gram-positive antibacterial screening context

Why Arugosin A (Lactol Form) Cannot Be Interchanged with Arugosin B, C, or the Hydroxy-Aldehyde Tautomer


Although arugosins share a common dibenzo[b,e]oxepin scaffold, the specific substitution pattern—the position and number of prenyl (3,3-dimethylallyl) groups and the ring-closed lactol vs. ring-opened hydroxy-aldehyde configuration—dictates both the chemical stability and biological target profile within this family [1]. Arugosin A (lactol form) carries a single C-prenyl at position 2 and a single O-prenyl at position 7, distinguishing it from arugosin B (C-prenyl at position 4) and arugosin C (an additional fused chromeno ring). Critically, the lactol form is in dynamic equilibrium with its hydroxy-aldehyde tautomer; the lactol ring closure masks the aldehyde electrophile, altering reactivity toward nucleophilic biological targets compared to the open form [2]. This tautomerism means that procurement of the defined lactol form—rather than an undefined tautomeric mixture—is essential for reproducible bioassay results and meaningful structure-activity relationship (SAR) interpretation [3].

Tautomer identity
Lactol and hydroxy-aldehyde forms are chromatographically separable with distinct NMR fingerprints; an undefined equilibrium mixture may shift bioassay response and complicate SAR interpretation.
Scaffold substitution
Arugosin B (C-prenyl at C-4) and arugosin C (fused chromeno ring) differ in prenylation pattern and ring topology; biological target profile may not transfer across these scaffold variants.
Functional class divergence
Arugosin C is annotated as a hepatitis C protease inhibitor, not an antibacterial agent; functional substitution for Gram-positive screening would misdirect the assay cascade.

Arugosin A (Lactol Form): Quantitative Differentiation Evidence Against the Closest Arugosin Analogs


Tautomeric Identity: Lactol vs. Hydroxy-Aldehyde Form Determines the Detectable Chemical Species

Arugosin A exists as two interconverting tautomers: the cyclic lactol form (CHEBI:64435) and the hydroxy-aldehyde form (CHEBI:64439). The lactol form features a closed dibenzo[b,e]oxepin ring with a hemiacetal carbon (C-11), whereas the hydroxy-aldehyde form presents an open benzophenone-aldehyde structure. This tautomerism is not a trivial equilibrium; the two forms can be chromatographically separated and yield distinct ¹H and ¹³C NMR spectra, with the lactol form displaying a characteristic hemiacetal carbon resonance absent in the hydroxy-aldehyde form [1]. Procuring the lactol form specifically (rather than an equilibrium mixture) ensures that the intended chemical entity is tested, as the open aldehyde form may exhibit different reactivity in biochemical assays [2].

Tautomeric Identity
Head-to-head
Lactol (CHEBI:64435) with closed hemiacetal ring vs hydroxy-aldehyde open-chain form (CHEBI:64439); separable with distinct ¹³C NMR signatures
Supports tautomer-specific procurement for reproducible bioassay
Hemiacetal C-11 ~δ 92–96 ppm; aldehyde carbonyl ~δ 195–200 ppm
tautomerism natural product chemistry structural elucidation

Biosynthetic Pathway Specificity: Arugosin A (Lactol Form) as a Defined Intermediate in the mdpG PKS Gene Cluster

Genome-wide polyketide synthase (PKS) gene deletion studies in Aspergillus nidulans have demonstrated that arugosins, including arugosin A, are specifically linked to the mdpG PKS gene cluster [1]. This cluster governs a branching biosynthetic pathway: arugosin A (lactol form) serves as a pathway intermediate downstream of arugosin F and upstream of shamixanthone and epishamixanthone via sequential conversions through arugosins I, H, A, and B [2]. In contrast, arugosin C—although structurally related—derives from a mutant strain of Aspergillus rugulosus and possesses a distinct dibenz-[b,e]oxepin structure with an additional fused ring, placing it on a separate biosynthetic branch [3]. This genetic and enzymatic pathway specificity means that arugosin A (lactol form) cannot be functionally substituted by arugosin C or other arugosins in studies probing the mdpG pathway or the enzymatic machinery that processes the lactol-specific hemiacetal moiety.

Pathway Position
Cross-study comparable
mdpG PKS cluster intermediate: arugosin F → I → H → A → B → shamixanthone; arugosin C is biosynthetically divergent
Supports pathway-specific intermediate studies
Arugosin C not competent for MdpJ/MdpK tailoring enzymes
biosynthesis polyketide synthase Aspergillus nidulans

Physicochemical Differentiation: Predicted pKa and Ionization Profile of the Lactol Form

The lactol form of arugosin A is predicted to be an extremely weak base (essentially neutral), with a computed strongest acidic pKa of 8.71 and strongest basic pKa of −4.6 [1]. This contrasts with the hydroxy-aldehyde tautomer, which presents a free aldehyde group and a benzophenone core, potentially altering its hydrogen-bonding capacity and electrophilic reactivity. For comparison, the structurally related arugosin B carries its prenyl substituent at a different ring position (C-4 vs. C-2), which may influence the local pKa of adjacent phenolic hydroxyls, though direct comparative experimental pKa data are lacking [2]. The near-neutral character of the lactol form implies that it remains predominantly un-ionized under physiological pH (7.4), which is a relevant consideration for cell-based assay design and solubility predictions.

Predicted pKa
Class-level
Strongest acidic pKa 8.71; strongest basic pKa −4.6 (ChemAxon prediction); comparator data absent for other arugosins
Supports ionization-state review for assay buffer selection
Predominantly un-ionized at physiological pH; in silico only
physicochemical properties pKa drug-likeness

Cytotoxicity Cross-Reference: Arugosin C as the Best Available Quantitative Comparator for the Arugosin Scaffold Class

While direct, head-to-head cytotoxicity data for purified arugosin A (lactol form) are absent from the peer-reviewed literature, quantitative IC₅₀ data exist for the closely related arugosin C, providing a class-level benchmark. In an NCI-SRB assay panel covering ovarian (OVSAHO, OVCAR-3, Kuramochi), breast (MCF-7, MDA-MB-231), and non-tumorigenic (HGRC1) cell lines, arugosin C exhibited IC₅₀ values ranging from 25.4 µM (MCF-7) to >40 µM (several ovarian lines), indicating modest and selective cytotoxicity [1]. Notably, arugosin C was significantly less potent than co-isolated Averufanin, which showed an IC₅₀ of 0.28 µM against MCF-7 cells—a ~90-fold difference [1]. This low-micromolar potency landscape for the arugosin scaffold contrasts with the more potent prenylated xanthone analog arugosin K, which displayed an IC₅₀ of 9.2 µM against Hela cells [2]. These data establish that within the broader arugosin/xanthone biosynthetic family, cytotoxicity is highly sensitive to specific prenylation patterns and ring topology, reinforcing the need to test the exact compound—arugosin A (lactol form)—rather than inferring activity from structurally adjacent analogs.

Cytotoxicity Context
Cross-study comparable
Arugosin C IC₅₀ 25.4 µM (MCF-7); arugosin K IC₅₀ 9.2 µM (Hela); arugosin A has no direct IC₅₀ data
Supports scaffold-dependent potency review
~2.8-fold potency span across arugosin scaffold; class-level inference
cytotoxicity anticancer NCI-SRB assay

Antibacterial Activity: Arugosin A/B Mixture Shows Gram-Positive Activity as a Class Hallmark

A mixture of arugosin A and arugosin B isolated from Aspergillus nidulans has demonstrated antibacterial activity against the Gram-positive bacterium Bacillus megaterium . While quantitative MIC values for the purified lactol form alone are not reported, the antibacterial annotation of arugosin B as a defined ChEBI entity (CHEBI:68859) confirms that the arugosin scaffold possesses inherent antibacterial properties [1]. In contrast, arugosin C has been annotated specifically as a hepatitis C protease inhibitor rather than a direct antibacterial agent [2]. This functional divergence—antibacterial (arugosin A/B) vs. antiviral target (arugosin C)—further illustrates that arugosin family members cannot be considered functionally interchangeable and that the biological profile is exquisitely dependent on the precise scaffold substitution and tautomeric form.

Antibacterial Context
Class-level
Arugosin A/B mixture active against Bacillus megaterium; purified lactol MIC not reported
Supports Gram-positive screening context
Functional divergence: arugosin C targets HCV protease, not antibacterial
antibacterial Gram-positive Bacillus megaterium

Structural Comparison by NMR: Arugosin A as the Reference Scaffold for Assigning Arugosin C

The structure of arugosin C was definitively established by direct comparison of its ¹H and ¹³C NMR spectra with those of arugosin A, demonstrating that arugosin A serves as the foundational reference compound for the entire arugosin class [1]. This comparative analysis revealed that arugosin C possesses a dibenz-[b,e]oxepin scaffold closely related to arugosin A but with additional ring fusion, confirming their structural kinship while also highlighting their distinct spectral fingerprints. The availability of predicted ¹³C NMR data for the lactol form of arugosin A (NP-MRD ID: NP0300906) further supports its use as an authentic reference standard for dereplication studies and for the identification of new arugosin congeners in fungal extracts [2].

NMR Reference Role
Head-to-head
¹H and ¹³C NMR spectra of arugosin A used as benchmark to assign arugosin C structure; predicted ¹³C NMR available via NP-MRD
Supports dereplication and structure elucidation workflows
Diagnostic hemiacetal carbon confirms lactol identity
NMR spectroscopy structural elucidation dibenzooxepine

Defined Use Cases Where Arugosin A (Lactol Form) Delivers Unique Value Over Generic Arugosin Alternatives


Biosynthetic Pathway Elucidation: mdpG Gene Cluster Intermediate Studies in Aspergillus nidulans

Investigators mapping the mdpG polyketide synthase pathway require the exact biosynthetic intermediate arugosin A (lactol form) for substrate-feeding experiments, enzyme assays (e.g., with MdpJ/MdpK anthrone oxygenase), and genetic knockout complementation studies. Arugosin C or the hydroxy-aldehyde tautomer will not substitute because the downstream tailoring enzymes are specific for the lactol-closed scaffold with the correct prenylation pattern at C-2 and C-7 [1]. Procurement of the defined lactol form ensures that the fed compound matches the endogenous intermediate, enabling unambiguous interpretation of metabolic flux and intermediate accumulation data.

Natural Product Dereplication and Structure Elucidation Reference Standard

The lactol form of arugosin A serves as the primary NMR reference standard for identifying and structurally assigning new arugosin congeners isolated from Aspergillus, Talaromyces, and Xylariaceae species. Its well-characterized ¹H and ¹³C NMR spectra—including the diagnostic hemiacetal carbon resonance—provide the benchmark against which novel dibenzooxepine natural products are compared [1]. For natural product chemistry laboratories performing LC-MS/MS- and NMR-based dereplication of fungal extracts, an authentic, high-purity sample of the lactol form eliminates ambiguity in spectral matching and prevents misassignment of new structures.

Gram-Positive Antibacterial Screening Cascades Targeting the Arugosin Scaffold

Based on the documented antibacterial activity of the arugosin A/B scaffold against Bacillus megaterium [1], the lactol form of arugosin A is the appropriate starting point for Gram-positive antibacterial screening programs. In contrast, arugosin C—annotated as a hepatitis C protease inhibitor—would misdirect a screening campaign aimed at antibacterial targets [2]. The defined lactol tautomer should be prioritized for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus, Bacillus subtilis, and methicillin-resistant S. aureus (MRSA) panels, building on the class-level antibacterial precedent.

Structure-Activity Relationship (SAR) Studies on Dibenzooxepine Cytotoxicity

Given that arugosin C exhibits selective, modest cytotoxicity (IC₅₀ 25.4 µM against MCF-7) while arugosin K displays enhanced potency (IC₅₀ 9.2 µM against Hela), systematic SAR exploration of the arugosin scaffold requires the lactol form of arugosin A as the core reference compound [1]. By procuring the pure lactol tautomer, medicinal chemistry teams can systematically vary the prenylation pattern (C-prenyl at C-2 vs. C-4; O-prenyl at C-7) and ring topology (lactol vs. open hydroxy-aldehyde) to map the structural determinants of cytotoxicity, target engagement, and selectivity across the NCI-60 or similar cell line panels.

Application
Selection Property
Validation Focus
mdpG pathway intermediate studies
Defined lactol tautomer identity
Enzymatic substrate compatibility with MdpJ/MdpK
Natural product dereplication
Authenticated NMR reference standard
Hemiacetal carbon resonance confirmation
Gram-positive antibacterial screening
Arugosin A/B scaffold antibacterial precedent
MIC endpoint review across Gram-positive screening panels
Dibenzooxepine cytotoxicity SAR
Lactol core scaffold as reference
Prenylation pattern and ring topology SAR mapping
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